Journal Name:Materials Science and Engineering: R: Reports
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IF:0
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Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-15 , DOI: 10.1016/j.jcrysgro.2023.127260
Heteroepitaxy growth of antimonide-based superlattices offers new opportunities for band structure engineering in infrared optoelectronics. Due to the wafer size limitations and cost of GaSb substrates, lattice − mismatched epitaxy of antimonide-based materials on GaAs substrates presents an attractive alternative with large wafer scales, low costs, and great ohmic contacts. Herein, we report a heterostructure growth method using molecular beam epitaxy based on the interfacial misfit (IMF) array technique. The 7.8% lattice mismatch at the GaAs/GaSb interface was accommodated through a thin low temperature (LT) nucleation layer followed by a thick high-temperature (HT) GaSb buffer layer. We explain the evolution of rectangular-like defects for direct growth GaSb on GaAs substrates. Under optimized GaAs/LT-GaSb/GaSb heterostructure growth conditions, we achieved highly smooth GaSb surfaces with well-defined atomic steps as observed in atomic force microscope (AFM) measurements. Furthermore, high-resolution X-ray diffraction (HRXRD) characterization reveals that misfit dislocations are dominated by 90° dislocations at the GaAs/GaSb interface. We obtained a full width at half maximum (FWHM) of 140.6 arcsec for a 2 μm thick GaSb layer on a GaAs substrate and achieved a high lattice relaxation of 99.7%. These results demonstrate that our proposed growth method holds great potential for achieving excellent surface morphology and high crystal quality in GaAs/GaSb heteroepitaxial system.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.jcrysgro.2023.127338
β-Si3N4 whiskers were synthesized by heat treatment of α-Si3N4 and Y2O3 mixed powder, and different content of Al2O3 powder was introduced to adjust the synthesis condition and L/D. Introducing Al2O3 significantly accelerated the phase transformation from α-Si3N4 to β-Si3N4. The phase transformation can be completed at 1650 °C by introducing only 0.3 wt% Al2O3, and the phase transformation temperature was reduced by about 100 °C after 1.8 wt% Al2O3 was introduced. Y2O3 orients β-Si3N4 grain growth, while the role of Al2O3 is to reduce liquid viscosity, promote mass transfer, and accelerate grain growth. Introducing a small amount of Al2O3 and appropriately extending the holding time at a lower treatment temperature has been proven to be an effective method to obtain β-Si3N4 whiskers with higher length and diameter ratio (L/D) under mild conditions. High purity β-Si3N4 whiskers (99 wt%) were proved to be synthesized at low temperature (1650 °C) without pickling.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.jcrysgro.2023.127311
Gallium oxide (Ga2O3) is rationally expected to have a wide range of applications prospects in power electronics, solar-blind UV detectors, gas detectors, and other fields. Metal-organic chemical vapor deposition (MOCVD) is a key technology for achieving high-quality and large-scale film growth, but with complex fluid fields, temperature fields, component distribution, and chemical reaction processes, the process is akin to a black box. In this study, the computational fluid dynamics (CFD) approach and a complete reaction mechanism were used to model the chemical reaction and mass transport for gallium oxide film growth based on a vertical rotating disc reactor (RDR) MOCVD system. The effect of temperature on film growth was explored and analyzed. It was found that the growth temperature can be divided into four regions, respectively controlled by thermal flow field, reaction rate, component transport, and parasitic reaction, and there is a competitive relationship between them. In the component transport region, the influence of different process parameters such as pressure, flow rate, and rotational speed on the growth was investigated. The regulation of film uniformity is achieved by the coupled regulation of 5 pairs of MO source inlets and multiple process parameters. Combined with artificial intelligence techniques, an intelligent system for realizing flow field visualization, growth result prediction, process parameter optimization, and abnormal result tracking was proposed for the first time. It can provide systematic guidance for film growth.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.jcrysgro.2023.127294
The structuring of Si face 4°off 4H-SiC surfaces was investigated using Si melting in a SiC/Si/SiC sandwich configuration. The stacks were treated at 1550–1600 °C under H2 in a RF-heated cold-wall reactor. By fixing the liquid Si thickness to 30 µm, the vertical thermal gradient inside the stack generates carbon transport from the bottom to the top SiC wafer. The constant dissolution of the bottom SiC wafer (1.7 µm/h at 1550 °C) leads to surface structuring in macrosteps. The regularity of these macrosteps can be reproducibly controlled when performing the process on an epitaxial layer thanks to the pre-structuration in parallel microsteps of such kind of surfaces. The best regularity of the steps was obtained after a structuring process of 2 h, with an average terrace width of ∼3–5 µm.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.jcrysgro.2023.127361
Terbium (Tb) doped Ga2O3 films were deposited on sapphire substrates by pulsed laser deposition (PLD) at substrate temperatures ranging from 100 to 500 ℃. Energy dispersive spectroscopy results show that Tb atoms are more readily incorporated into Ga2O3 at high temperatures. X-ray diffraction analysis indicates that ( −2 0 1) oriented monoclinic Tb doped Ga2O3 films can be obtained at a substate temperature of 500 ℃. All films have high transmittance of over 80 % in the visible and infrared region. The peaks observed at 486, 540, 582, and 622 nm in the room temperature (RT) photoluminescence spectra for all samples are ascribed to the 5D4–7F6, 5D4–7F5, 5D4–7F4, and 5D4–7F3 transitions, respectively. No peak shift for all transitions in the PL spectra is found with temperature decreasing from RT to 60 K. The results suggest that Tb doped Ga2O3 films are promising for realizing the full color microscale light emitting diodes.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.jcrysgro.2023.127345
Nitrogen (N) is a crucial component in silicon carbide (SiC) crystals to control conductivity. It acts as an electron carrier that offers n-type conduction, and it is also employed for growing low-resistivity p-type SiC by co-doping with aluminum (Al). In this study, we quantified the N content in 4H-SiC using soft X-ray emission spectroscopy (SXES) combined with a scanning electron microscope (SEM). SXES analyses of 4H-SiC crystals with different N concentrations successfully quantified N concentration of 1.5 × 1019 cm−3 or higher, which fall within the range for heavily N-doped SiC crystals. Further, N concentration mapping was performed, and Al concentration in the same region was evaluated by a wavelength dispersive spectrometer (WDS) attached to the SEM. High concentrations of Al and N were identified and both dopants tended to increase with crystal growth, suggesting that their incorporation correlated with the Al-N interactions. Therefore, SXES and its combination with WDS are promising non-destructive technologies that can be employed to study the growth mechanism of SiC.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.jcrysgro.2023.127288
Polymorphism widely exists in the pharmaceutical industry and can significantly affect the quality of the products. Investigating the transformation between different polymorphs is crucial for obtaining high-purity active pharmaceutical ingredients (APIs). In this study, the solution-mediated polymorphic transformation (SMPT) from risperidone form II to form I was systematically investigated. The solubility of risperidone form II in methanol, ethanol, ethyl acetate and acetone was measured via a dynamic method. The solubility of form I and form II were compared to determine the relative stability of different polymorphs. It turns out that form I is more stable over the selected solvents and temperature range. The rate-determining step of the SMPT was determined by combining the offline powder X-ray diffraction (PXRD) and the gravimetric method. The nucleation and growth of risperidone form I are found to be the rate-determining step of the transformation. In addition, the effect of several operating factors on the SMPT was investigated, including solvent, temperature, solid loading, agitation rate and seed addition amount. The results show that the above factors can influence the SMPT speed to different degrees. The molecular dynamic (MD) simulations were also performed, and the radial distribution function (RDF) analysis was used to explain the SMPT from the perspective of solute–solvent interactions. It turns out that the strong interaction between the solvent and the O2 and H2 atoms on the solute molecule may prevent the nucleation and growth of risperidone form I, thus resulting in a slow transformation rate in acetone and ethyl acetate. This study can give references for manufacturing pure risperidone form I in the pharmaceutical industry and is helpful in understanding the SMPT between polymorphs.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.jcrysgro.2023.127273
A Ho3+:KBGM crystal with good quality and large size was successfully grown via TSSG method. The crystal’s structure, ambient-temperature polarized absorption and emission spectra and fluorescence lifetime were studied. The J-O theory was adopted to analyze the absorption spectra and results show that crystal exhibits relatively large intensity parameters Ω2 and spectroscopic quality factor which is up to 3.12. At 453 nm, the absorption band is the strongest, and the corresponding cross-sections are 21.94 × 10–20 cm2, 26.66 × 10–20 cm2 and 18.56 × 10–20 cm2 for the -X, -Y and -Z polarizations, respectively. The emission spectra also demonstrate the broad and strong emission band at 2030 nm. The FWHMs and cross-sections are 74 nm, 0.37 × 10−20 cm2, 50 nm, 0.68 × 10−20 cm2, and 49 nm 0.52 × 10−20 cm2 for the three polarizations, respectively. In addition, the crystal has a superior quantum efficiency which is as high as 97.1%. Taking all the analyses into account, it is reasonable to assert that the Ho3+:KBGM crystal an ideal candidate for ∼2 µm laser applications in many areas.
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.jcrysgro.2023.127305
There are several ways to synthesis nanoparticles, including chemical, physical, and biological processes. In general, chemical approaches are thought to be the most effective for producing uniformly sized and stable nanoparticles. This study deals with the synthesis and characterization of copper oxide nanoparticles (CuO-NPs) that could be used in pool boiling heat transfer in the form of nanofluid. The wet chemical synthesis method was used in order to prepare copper oxide nanoparticles (CuO-NPs) using precursor copper nitrate trihydrate (Cu(NO3)2⋅3H2O) and citric acid in a molar ratio of 5:1 in ethylene glycol (C2H6O2) solvent. The nanoparticles were identified using their stability, crystal size, and particle size. FTIR, XRD, and UV–Visible Spectroscopy all provide evidence that CuO-NPs exist. The typical nanoparticle size, as determined by Zetasizer, was 72.87 nm. The Scherrer formula was used to ascertain the average crystallite size of nanoparticles, which was determined to be approximately 19.82 nm. Positive findings from the stability test on nanoparticles were obtained, and their zeta potential was about –32.51 mV. According to morphological analyses by SEM, the synthesized CuO-NPs were made up of evenly dispersed spheroid-shaped particles that were agglomerated. The amount of reducing agent and calcination temperatures has a significant impact on the nanoparticle's size. The results of the experiment show that the addition of nanoparticles has a significant impact on the value of critical heat flux (CHF).
Materials Science and Engineering: R: Reports ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.jcrysgro.2023.127308
To investigate the influence of Sb and S inclusion on SnSe characteristics, alloy engineering is carried out. The (Sb0.2Sn0.8)0.5(Se0.9S0.1)0.5 quaternary crystal was well synthesized via direct vapour transport (DVT) technique. The surface morphology, chemical composition, structural, optical, electrical, and photoconductive characteristics of the grown crystal were estimated using acceptable methodologies. The FE-SEM image revealed that the (Sb0.2Sn0.8)0.5(Se0.9S0.1)0.5 crystal has a flat surface, and the chemical composition was established using EDAX. X-ray diffraction (XRD) spectra further validated the orthorhombic structure of the crystal. Raman spectroscopy was employed to find different vibrational modes. The crystal exhibits a direct bandgap of 1.42 eV. The four-probe method and hot point probe method examination revealed the crystal to be an n-type semiconducting material. Additionally, an analysis of the pulsed photo response was carried out on the grown crystal, which was exposed to different wavelengths and white light at varying intensities, while subjected to a biasing voltage of 1 V, with an on/off period of 10 s. The results indicated that the device demonstrated rapid response to incident light, along with the presence of a trapping state, and favourable photodetection parameters, making it a viable material for a visible light photodetector.
Supplementary Information
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